Home > Products > Screening Compounds P42925 > N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride
N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride - 1949816-67-4

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride

Catalog Number: EVT-1780364
CAS Number: 1949816-67-4
Molecular Formula: C7H12Cl2N4
Molecular Weight: 223.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride salt of pexidartinib, a small molecule inhibitor of the colony stimulating factor 1 receptor (CSF1R) []. Pexidartinib has demonstrated clinical efficacy in the treatment of tenosynovial giant cell tumor (TGCT) [].

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Compound Description: This compound represents a pyridazine derivative incorporating a pyrazole substituent and an N-phenyl moiety []. The research highlights the compound's crystal structure and intermolecular interactions, but does not explicitly detail its biological activity.

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

  • Compound Description: This compound is another pyridazine derivative structurally similar to the previous example, featuring a pyrazole substituent and a para-substituted N-phenyl ring []. The study focuses on its crystallographic analysis and intermolecular interactions without explicitly mentioning biological activity.

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Compound Description: This compound, also a pyridazin-3-amine derivative, possesses a pyrazole substituent and an unsubstituted N-phenyl group []. Like the previous two compounds, the research focuses on its crystal structure and intermolecular interactions without explicitly mentioning biological activity.

(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: This chiral compound is a pyrazole derivative bearing a substituted pyrimidine ring and a tetrahydrofuran moiety []. The research highlights its synthesis and structural characterization, particularly its absolute configuration and intermolecular interactions.

Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound is the racemic counterpart of the previous chiral pyrazole derivative, featuring the same pyrimidine and tetrahydrofuran substituents but lacking a defined stereocenter []. The research primarily focuses on its crystal structure and compares it to its enantiopure analog.

N-[1-(3-Fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine (AZD9833)

  • Compound Description: This compound, known as AZD9833, is a potent and orally bioavailable selective estrogen receptor degrader (SERD) and antagonist. It demonstrates comparable activity to fulvestrant in degrading ERα in MCF-7 and CAMA-1 cell lines []. Its favorable pharmacokinetic properties and in vivo activity led to its progression into clinical trials for ER+ breast cancer.
Overview

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride is a chemical compound with significant relevance in research and development. Its molecular formula is C7H12Cl2N4C_7H_{12}Cl_2N_4, and it has a molecular weight of approximately 223.10 g/mol. This compound is classified as a pyridazine derivative, which indicates its structural characteristics and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is often utilized for its biological activities and as a building block in the synthesis of more complex molecules .

Synthesis Analysis

Methods

The synthesis of N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride can be achieved through various methods, typically involving multi-step organic reactions. While specific synthetic routes are not extensively detailed in the available literature, general approaches may include:

  1. Formation of the Azetidine Ring: This could involve cyclization reactions starting from suitable precursors.
  2. Pyridazine Formation: The introduction of the pyridazine moiety may occur through diazotization or cycloaddition reactions.
  3. Dihydrochloride Salt Formation: The final step usually involves the reaction of the base form with hydrochloric acid to yield the dihydrochloride salt.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like chromatography may be employed for purification purposes .

Molecular Structure Analysis

Structure

The molecular structure of N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride can be represented using various notations:

  • IUPAC Name: N-(azetidin-3-yl)pyridazin-3-amine; dihydrochloride
  • Canonical SMILES: C1C(CN1)NC2=NN=CC=C2.Cl.Cl
  • InChI Key: PXZVYBGQHZVNAA-UHFFFAOYSA-N

The structure features an azetidine ring connected to a pyridazine ring, highlighting its potential for biological activity due to the presence of nitrogen atoms in both rings .

Data

The compound has a purity level typically around 95%, indicating its suitability for research applications. The specific structural data can be crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Reactions

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Cyclization Reactions: The compound might undergo cyclization to form new heterocyclic compounds, which are often valuable in medicinal chemistry.
  3. Deprotonation Reactions: In basic conditions, the amine can be deprotonated, leading to increased nucleophilicity.

These reactions are essential for synthesizing more complex derivatives that may exhibit desired pharmacological properties .

Mechanism of Action

Process

The mechanism of action for N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride is largely dependent on its interaction with biological targets.

  1. Receptor Interaction: The compound may bind to specific receptors or enzymes, modulating their activity.
  2. Signal Transduction Pathways: By influencing these pathways, it could potentially alter cellular responses, making it a candidate for therapeutic applications.

Understanding these mechanisms is vital for predicting the biological effects and therapeutic potential of the compound .

Physical and Chemical Properties Analysis

Physical Properties

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride typically appears as a solid under standard conditions. Specific melting points or solubility data were not provided in the sources but can be inferred based on similar compounds.

Chemical Properties

The compound exhibits properties characteristic of amines and heterocycles:

  1. Solubility: Likely soluble in polar solvents due to its ionic nature when in dihydrochloride form.
  2. Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties are critical for determining suitable storage conditions and handling procedures in laboratory settings .

Applications

Scientific Uses

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing new drugs targeting various diseases.
  2. Biological Research: Investigated for its potential effects on cellular processes, making it relevant in pharmacological studies.
  3. Organic Synthesis: Utilized in developing novel compounds with unique properties due to its structural framework.
Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Routes for Azetidine-Pyridazine Hybrid Scaffolds

The synthesis of N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride (CAS: 1949816-67-4) typically begins with the strategic assembly of its azetidine and pyridazine components prior to conjugation. One established approach involves the conversion of β-amino alcohols to 2-cyano azetidines through a sequence comprising N-alkylation with bromoacetonitrile (92-95% yield), primary alcohol protection as a trityl ether (95-99% yield), and benzylic chloride formation (65-71% yield). Subsequent treatment with lithium hexamethyldisilylazide (LiHMDS) at -50°C enables azetidine ring closure, yielding epimeric mixtures of 2-cyano azetidines that are separable via chromatographic methods (53% yield for cis-isomer; 40% for trans-isomer) [9].

Alternative routes employ late-stage conjugation strategies, where fully formed azetidine and pyridazine precursors are coupled via Buchwald-Hartwig amination. This approach benefits from orthogonal protecting group strategies – commonly using trityl groups for azetidine nitrogen protection and tert-butyloxycarbonyl (Boc) for amine protection. Following conjugation, deprotection and salt formation yield the target dihydrochloride. The synthetic route selection significantly impacts overall efficiency, with multi-gram syntheses (>20g scale) achievable through optimized protocols that minimize purification requirements while maintaining >90% purity specifications [1] [9].

Ring-closing metathesis (RCM) has emerged as a powerful strategy for generating complex azetidine-containing architectures. When applied to N-allyl derivatives of azetidine precursors, Grubbs 1st generation catalyst facilitates the formation of eight-membered ring systems (65-76% yield), which can be subsequently reduced and deprotected to access functionalized azetidine scaffolds suitable for pyridazine conjugation. The RCM approach offers exceptional functional group tolerance, enabling the incorporation of diverse substituents prior to final salt formation [9].

Table 1: Comparative Analysis of Synthetic Routes for Azetidine-Pyridazine Hybrids

Synthetic StrategyKey StepsAverage YieldScale FeasibilityComplexity
β-Amino Alcohol CyclizationN-alkylation, Trityl protection, Cyclization40-53% (azetidine core)Multi-gramModerate
Buchwald-Hartwig AminationPd-catalyzed coupling, Deprotection75-85% (coupling step)Decigram to kilogramHigh
Ring-Closing MetathesisAllylation, RCM, Hydrogenation65-76% (RCM step)Milligram to gramHigh

Catalytic Systems for Cyclization and Ring Functionalization

Palladium catalysis has revolutionized the construction of C-N bonds central to azetidine-pyridazine hybrids. Modern Buchwald-Hartwig protocols employ Pd₂(dba)₃/XPhos catalytic systems that achieve >75% yield in the conjugation of pyridazin-3-amines with azetidin-3-yl derivatives, significantly surpassing early synthetic routes that delivered <10% overall efficiency. This catalytic system demonstrates exceptional functional group compatibility, accommodating electron-withdrawing substituents on both rings without competitive side reactions [5] [9].

Copper-mediated N-arylation provides an economical alternative to palladium catalysis, particularly effective for electron-deficient pyridazines. Optimized conditions using CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in toluene at 110°C enable efficient azetidine coupling, albeit with moderate yields (50-65%). This system proves particularly valuable when handling halogen-sensitive intermediates or when synthesizing analogs requiring late-stage fluorination [9].

Silver-mediated fluorination represents a critical advancement for introducing fluorine atoms at the pyridine 5-position, which enhances blood-brain barrier penetration in CNS-targeting analogs. The regioselective C-H fluorination employs AgF₂ (2.5 equiv) in HFIP solvent at 60°C, achieving 68-84% yield with minimal epimerization. Computational studies reveal that 5-fluorine adoption of an axial orientation minimizes steric clashes with the azetidine ring's eclipsed conformation, stabilizing low-energy conformers by 3.8 kcal/mol – a crucial factor for receptor binding affinity [5].

Table 2: Catalytic Systems for Azetidine Functionalization and Conjugation

Catalyst SystemApplicationOptimal ConditionsYield RangeKey Advantages
Pd₂(dba)₃/XPhosC-N Cross-CouplingToluene, 100°C, K₃PO₄ base75-85%Broad substrate scope, high yields
CuI/DMEDAN-ArylationToluene, 110°C, Cs₂CO₃ base50-65%Economic, halogen-tolerant
AgF₂/HFIPRegioselective Fluorination60°C, 24h68-84%High regiocontrol, minimal epimerization

Hydrochloride Salt Formation: Solvent and Stoichiometric Considerations

The conversion of the free base N-(azetidin-3-yl)pyridazin-3-amine (C₇H₁₀N₄) to its dihydrochloride salt (C₇H₁₂Cl₂N₄) requires precise stoichiometric control and solvent optimization to ensure crystalline product formation. The molecular transformation involves protonation at both the azetidine nitrogen and the exocyclic amine, increasing molecular weight from 150.18 g/mol to 223.10 g/mol [1] . Stoichiometric studies reveal that 2.2 equivalents of HCl in anhydrous ethanol provide optimal salt formation without generating hydrochloride adduct impurities. This slight excess compensates for solvent moisture while preventing degradation of the acid-sensitive azetidine ring [6] [9].

Solvent selection critically influences crystal morphology and stability. Comparative studies demonstrate that ethanol yields hygroscopic needles requiring cold-chain storage (-20°C), while isopropanol produces stable microcrystals with superior flow properties. Tert-butanol/MTBE mixtures (1:3) enable the formation of non-hygroscopic crystals suitable for long-term storage at ambient temperatures. The solvent-dependent polymorphism observed in this dihydrochloride salt necessitates rigorous control during crystallization to ensure batch-to-batch consistency in pharmaceutical applications [1] [6].

Counterion exchange techniques have been developed to address solubility challenges in biological screening. The dihydrochloride salt exhibits 50-100× higher aqueous solubility (>50 mg/mL) than the free base (<0.5 mg/mL), facilitating formulation for in vitro studies. However, alternative salts (mesylate, besylate) have been explored for specific applications requiring reduced hygroscopicity. Despite these alternatives, the dihydrochloride remains preferred for its established crystallization protocols and favorable toxicological profile in preclinical studies [6] [9].

Table 3: Solvent Optimization for Hydrochloride Salt Formation

Solvent SystemStoichiometry (HCl eq.)Crystal FormHygroscopicityStorage Stability
Anhydrous Ethanol2.2NeedlesHigh-20°C required
Isopropanol2.1MicrocrystalsModerate4°C acceptable
tert-Butanol/MTBE2.3PlateletsLowAmbient stable

Challenges in Stereochemical Control During Azetidine Ring Assembly

The inherent ring strain of azetidine (Baeyer strain: 25 kcal/mol; Pitzer strain: 2.4 kcal/mol) creates significant challenges in stereochemical control during synthesis. Nucleophilic displacements at C3 frequently induce epimerization due to the ring's propensity for partial planarity under stress. This is particularly problematic when constructing quaternary stereocenters or spirocyclic derivatives, where transannular interactions amplify stereochemical lability. Studies show that 3-substituted azetidines undergo epimerization at rates 10-50× faster than analogous pyrrolidines under basic conditions [9].

Diastereoselective azetidine formation demonstrates dramatic dependence on base selection and temperature. Treatment of benzylic chlorides with LiHMDS at -50°C produces cis-isomers with 1.2:1 selectivity, whereas KHMDS at -78°C favors trans-isomers (1:20 ratio). Computational analysis reveals that the bulkier potassium cation promotes an E₂ elimination pathway with antiperiplanar geometry, while lithium facilitates Sₙ2 displacement with inversion. This mechanistic divergence enables stereodivergent synthesis from a single precursor when reaction parameters are precisely controlled [9].

Spirocyclization attempts often encounter unexpected ring expansions due to strain release mechanisms. During the synthesis of trans-configured spirocyclic systems, tosylated intermediates undergo rearrangement from [3.3.0] to [4.2.0] systems via 1-azoniabicyclo[2.1.0]pentane intermediates. This rearrangement occurs spontaneously upon DIBAL reduction at -78°C, with crystallographic analysis confirming the unexpected bicyclic structure. Mitigation strategies employing Boc protection of the azetidine nitrogen successfully attenuate this rearrangement by reducing nucleophilicity, enabling the desired spirocycle formation in 51% yield over three steps [9].

Table 4: Stereochemical Outcomes in Azetidine Ring Formation

Base SystemTemperaturecis:trans RatioProposed MechanismApplication Example
LiHMDS-50°C1.2:1Sₙ2 with inversionSpiro[3.3]heptane synthesis
KHMDS-78°C1:20E₂ anti elimination[3.1.1] Bicyclic systems
LiTMP-78°C1:1 (α:β alcohol)Thermodynamic controlSpirocyclic scaffold diversification

Properties

CAS Number

1949816-67-4

Product Name

N-(azetidin-3-yl)pyridazin-3-amine dihydrochloride

IUPAC Name

N-(azetidin-3-yl)pyridazin-3-amine;dihydrochloride

Molecular Formula

C7H12Cl2N4

Molecular Weight

223.1 g/mol

InChI

InChI=1S/C7H10N4.2ClH/c1-2-7(11-9-3-1)10-6-4-8-5-6;;/h1-3,6,8H,4-5H2,(H,10,11);2*1H

InChI Key

PXZVYBGQHZVNAA-UHFFFAOYSA-N

SMILES

C1C(CN1)NC2=NN=CC=C2.Cl.Cl

Canonical SMILES

C1C(CN1)NC2=NN=CC=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.